3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid

Monocarboxylate Transporter 1 MCT1 inhibition Lactate transport

3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid (CAS 51066-70-7), also designated (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-cyanoacrylic acid, is a small-molecule α-cyanoacrylic acid derivative featuring a methylenedioxyphenyl (benzodioxole) ring conjugated to a cyanoacrylic acid warhead. This compound belongs to the 2-cyano-3-arylacrylic acid family, a class widely exploited for monocarboxylate transporter (MCT) inhibition, lipoxygenase modulation, and as versatile synthetic building blocks for heterocyclic libraries.

Molecular Formula C11H7NO4
Molecular Weight 217.18 g/mol
CAS No. 51066-70-7
Cat. No. B3383928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid
CAS51066-70-7
Molecular FormulaC11H7NO4
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)O
InChIInChI=1S/C11H7NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H,13,14)
InChIKeyLJKHUTHWDPAAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic Acid (CAS 51066-70-7): Procurement-Relevant Identity, Class, and Key Differentiators


3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid (CAS 51066-70-7), also designated (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-cyanoacrylic acid, is a small-molecule α-cyanoacrylic acid derivative featuring a methylenedioxyphenyl (benzodioxole) ring conjugated to a cyanoacrylic acid warhead [1]. This compound belongs to the 2-cyano-3-arylacrylic acid family, a class widely exploited for monocarboxylate transporter (MCT) inhibition, lipoxygenase modulation, and as versatile synthetic building blocks for heterocyclic libraries [2]. Commercially, it is supplied as the Z-stereoisomer at ≥95% purity (typically 98% from specialist vendors), with the E-isomer available under CAS 49711-55-9, a critical stereochemical distinction that directly impacts biological activity and synthetic utility .

Why Generic 2-Cyano-3-arylacrylic Acids Cannot Substitute for 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic Acid (CAS 51066-70-7)


Within the 2-cyano-3-arylacrylic acid class, the benzodioxole (methylenedioxy) substitution on the aryl ring is not a passive structural feature; it fundamentally alters electronic distribution, target engagement, and metabolic fate relative to unsubstituted phenyl or mono-substituted analogs [1]. The methylenedioxy bridge imposes a planar, electron-rich aromatic system that enhances lipoxygenase binding while reducing cyclooxygenase off-target potency, a selectivity inversion not observed with 4-hydroxy or 4-methoxy congeners [2]. Furthermore, the Z-geometry of CAS 51066-70-7 dictates distinct reactivity in Knoevenagel-derived building-block chemistry compared to the E-isomer (CAS 49711-55-9), meaning stereochemical identity directly governs downstream synthetic outcomes and, by extension, procurement specifications .

Quantitative Differentiation Evidence for 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic Acid (CAS 51066-70-7) Against Closest Analogs


MCT1 Inhibition: Benzodioxole-Substituted Cyanoacrylic Acid vs. α-Cyano-4-hydroxycinnamic Acid (CHC)

The target compound (E-isomer, CHEMBL3582406) inhibits monocarboxylate transporter 1 (MCT1)-mediated lactate uptake in rat RBE4 endothelial cells with an IC50 of 500 nM [1]. This represents a 3-fold improvement in potency over the widely used reference inhibitor α-cyano-4-hydroxycinnamic acid (CHC), which exhibits an IC50 of approximately 1.5 μM (1,500 nM) in the same functional assay system . The benzodioxole substitution thus provides a measurable potency advantage while retaining the synthetically accessible cyanoacrylic acid scaffold.

Monocarboxylate Transporter 1 MCT1 inhibition Lactate transport Cancer metabolism

Multi-Target Enzyme Inhibition Fingerprint: Lipoxygenase-Predominant Profile with Weaker COX Activity

Authoritative pharmacological classification designates this compound as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, while concurrently inhibiting formyltetrahydrofolate synthetase (FTHFS), carboxylesterase (CES), and cyclooxygenase (COX) to a lesser extent; it also functions as an antioxidant in lipid systems [1]. In contrast, the unsubstituted phenyl analog α-cyanocinnamic acid (CAS 1011-92-3) is primarily characterized as an aldose reductase (ALR2) inhibitor and mitochondrial pyruvate carrier (MPC) antagonist, with no significant LOX activity reported [2]. The methylenedioxy substitution thus redirects target engagement from the MPC/aldose reductase axis toward the arachidonic acid cascade.

Lipoxygenase inhibition Arachidonic acid cascade Multi-target profiling Anti-inflammatory

Z- vs. E-Stereoisomer: Differential Physicochemical and Biological Properties

CAS 51066-70-7 is specifically the Z-isomer [(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoic acid], while CAS 49711-55-9 corresponds to the E-isomer . The two geometric isomers exhibit distinct InChI Keys (BAQGIRSFSA-N for Z vs. FPYGCLRLSA-N for E), different predicted LogP values, and non-identical solid-state properties [1]. Critically, the Z-configuration places the benzodioxole ring and the carboxylic acid group on the same side of the double bond, altering hydrogen-bonding capacity, molecular recognition, and reactivity in cycloaddition and conjugate addition reactions relative to the E-form [2]. Procurement of the incorrect stereoisomer can therefore lead to failed synthetic campaigns or erroneous biological data.

Stereochemistry Geometric isomerism Structure-activity relationship Procurement specification

Cellular Differentiation Activity: Arrest of Undifferentiated Cell Proliferation and Monocyte Induction

Patent and database records consistently attribute pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage specifically to this benzodioxole-cyanoacrylic acid compound [1]. This cellular phenotype is a distinguishing feature not reported for the simpler α-cyanocinnamic acid or its 4-hydroxy analog, which are instead characterized primarily as metabolic transporter inhibitors [2]. While quantitative IC50 values for differentiation induction are not publicly available in curated databases, the consistency of this annotation across independent pharmacological records supports a genuine and compound-specific biological property.

Differentiation therapy Anti-cancer Monocyte induction Undifferentiated cells

Synthetic Versatility as a Building Block: Cyanoacryloyl Chloride Derivatization for Heterocyclic Libraries

The acid chloride derivative, (E)-3-(benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride, generated directly from the parent acid, reacts with diverse N-, O-, and S-nucleophiles to yield acrylamides, acrylates, thioacrylates, and fused heterocyclic systems [1]. Several of these derivatives demonstrated moderate antibacterial and antifungal activities in standardized disk-diffusion assays [2]. This synthetic tractability contrasts with simpler α-cyanocinnamic acid derivatives lacking the methylenedioxy group, which exhibit different reactivity profiles in heterocyclization reactions due to altered electronic effects on the acryloyl system [3].

Building block Heterocyclic synthesis Acryloyl chloride Antibacterial screening

Unsaturation Requirement: Contrast with the Saturated 2-Cyanopropanoic Acid Analog

The α,β-unsaturated double bond in 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoic acid is essential for both its biological activity and its synthetic utility as a Michael acceptor. The corresponding saturated analog, 3-(1,3-benzodioxol-5-yl)-2-cyanopropanoic acid (CAS 956078-16-3), lacks the conjugated enoic acid system and consequently cannot participate in conjugate addition reactions or maintain the planar electronic configuration required for MCT1 and LOX target engagement [1]. Commercial sourcing confirms that the saturated analog is supplied as a distinct, rare chemical (AldrichCPR collection) with fundamentally different reactivity and no reported bioactivity .

Structure-activity relationship Unsaturation requirement Conjugate addition Redox chemistry

Procurement-Driven Application Scenarios for 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic Acid (CAS 51066-70-7)


MCT1-Targeted Cancer Metabolism Probe Development

With a confirmed IC50 of 500 nM against MCT1-mediated lactate transport in RBE4 cells [1], this compound serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting the tumor lactate shuttle. Its 3-fold potency advantage over α-cyano-4-hydroxycinnamic acid (IC50 ≈ 1.5 μM) enables the design of more potent probes while the benzodioxole moiety provides a synthetic handle for further derivatization. Researchers should verify stereochemical identity (Z-isomer, CAS 51066-70-7) before initiating synthesis, as the E-isomer may exhibit divergent MCT1 binding.

Lipoxygenase-Focused Anti-Inflammatory Screening Libraries

The curated MeSH pharmacological classification identifies this compound as a potent lipoxygenase inhibitor with ancillary FTHFS, CES, and COX activities, plus antioxidant properties in lipid systems [2]. This multi-target fingerprint distinguishes it from standard α-cyanocinnamic acid derivatives and positions it as a privileged scaffold for phenotypic screening in inflammatory disease models. Procurement specifications should mandate ≥98% purity (Z-isomer) to ensure reproducible screening data.

Heterocyclic Library Synthesis via Cyanoacryloyl Chloride Intermediate

Conversion to (E)-3-(benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride enables rapid access to diverse acrylamides, acrylates, thioacrylates, and fused heterocycles with demonstrated antibacterial activity [3]. Synthetic chemistry groups building focused libraries should select the benzodioxole-substituted acid over generic 2-cyano-3-arylacrylic acids, as the methylenedioxy group enhances both the electronic properties of the acryloyl chloride and the biological activity of derived products.

Differentiation-Inducing Agent Studies in Oncology and Dermatology

Independent pharmacological records consistently annotate this compound with the ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation, suggesting utility in cancer differentiation therapy and psoriasis models [4]. This biological property is absent from commercial α-cyanocinnamic acid and α-cyano-4-hydroxycinnamic acid, making CAS 51066-70-7 the only readily available cyanoacrylic acid scaffold with this reported phenotype. Researchers should explicitly request the Z-isomer to align with the annotated biological data.

Quote Request

Request a Quote for 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.